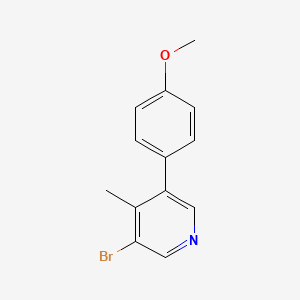
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
描述
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a brominated pyridine derivative with a methoxyphenyl substituent.
准备方法
The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can involve various strategies, including palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which is employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. Industrial production methods may also utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxyphenyl group can be oxidized or reduced under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.
科学研究应用
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of materials with specific luminescent properties.
作用机制
The mechanism by which 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine exerts its effects involves its interaction with various molecular targets and pathways. The bromine and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use.
相似化合物的比较
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can be compared with other brominated pyridine derivatives, such as:
3-Bromo-5-(4-methoxyphenyl)pyridine: Similar in structure but lacks the methyl group on the pyridine ring.
3-Bromo-5-(4-methylphenyl)pyridine: Similar but has a methyl group instead of a methoxy group on the phenyl ring.
生物活性
Antibacterial Activity
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has demonstrated notable antibacterial properties. In a comparative study with similar pyridine derivatives, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| B. subtilis | 75 |
| E. faecalis | 125 |
| E. coli | <125 |
| P. aeruginosa | 150 |
These results suggest that this compound has broad-spectrum antibacterial activity, with particular efficacy against B. subtilis and E. coli .
Antifungal Properties
While specific data on the antifungal activity of this compound is limited, studies on structurally similar compounds suggest potential antifungal properties. The presence of the methoxy group is thought to enhance its solubility in organic solvents, which may contribute to its biological activity.
Potential Anti-cancer Activity
Research into pyridine derivatives has revealed promising anti-cancer properties. A case study involving a related compound showed cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, comparable to the reference drug bleomycin . While this study did not directly involve this compound, it suggests potential avenues for investigation.
The biological activity of this compound is believed to be influenced by its unique structural features:
- The bromine atom at the 3-position may contribute to its reactivity.
- The 4-methoxyphenyl group at the 5-position likely affects its solubility and interaction with biological targets.
- The methyl group at the 4-position could influence its binding properties.
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Typical interaction studies involve:
- Protein binding assays
- Enzyme inhibition studies
- Receptor affinity tests
Comparative Analysis
When compared to structurally similar compounds, this compound shows unique characteristics:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 3, methoxyphenyl at 5, methyl at 4 | Broad-spectrum antibacterial |
| 3-Bromo-4-methylpyridine | Bromine at 3, methyl at 4 | Limited antibacterial activity |
| 5-Bromo-2-methylpyridine | Bromine at 5, methyl at 2 | Moderate antifungal properties |
This comparison highlights the importance of the methoxyphenyl group in enhancing the biological activity of this compound.
属性
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFAAKOWUXSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














